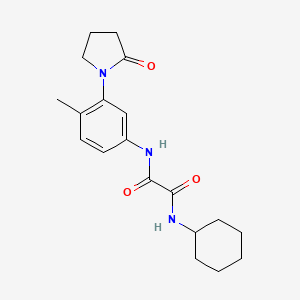

N1-cyclohexyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Description

N1-Cyclohexyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a substituted oxalamide derivative characterized by two distinct substituents: a cyclohexyl group at the N1 position and a 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl moiety at the N2 position. The oxalamide backbone (NH-C(O)-C(O)-NH) provides a rigid framework, while the substituents modulate its physicochemical and biological properties. The 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl substituent introduces a heterocyclic 2-oxopyrrolidinyl ring, which may enhance hydrogen-bonding capacity and conformational flexibility. Structural studies of such compounds often employ crystallographic tools like SHELX software for refinement and analysis .

Properties

IUPAC Name |

N-cyclohexyl-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c1-13-9-10-15(12-16(13)22-11-5-8-17(22)23)21-19(25)18(24)20-14-6-3-2-4-7-14/h9-10,12,14H,2-8,11H2,1H3,(H,20,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUIDPNTYNIXRCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NC2CCCCC2)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-cyclohexyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, commonly referred to as CX-5461, is a small molecule that has garnered attention for its potential biological activities, particularly in the context of cancer research. This compound is known to inhibit RNA polymerase I transcription, which plays a crucial role in ribosomal RNA synthesis and is vital for cellular growth and proliferation.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H25N3O3 |

| Molecular Weight | 343.427 g/mol |

| CAS Number | 941958-01-6 |

| Purity | Typically >95% |

CX-5461 functions primarily as an inhibitor of RNA polymerase I, which is essential for the transcription of ribosomal RNA (rRNA). By targeting this enzyme, CX-5461 disrupts ribosome biogenesis, leading to reduced protein synthesis and ultimately inducing apoptosis in cancer cells. This mechanism is particularly relevant in cancer types characterized by high levels of rRNA synthesis, such as certain leukemias and solid tumors.

Anticancer Activity

Research has shown that CX-5461 exhibits significant anticancer properties across various cancer cell lines. Notably, studies have indicated:

- Inhibition of Cell Proliferation : CX-5461 effectively inhibits the proliferation of cancer cells in vitro. For instance, a study demonstrated that treatment with CX-5461 resulted in a dose-dependent reduction in cell viability in multiple myeloma cell lines.

- Induction of Apoptosis : The compound has been shown to induce apoptosis through the activation of p53 pathways. In a study involving breast cancer cells, CX-5461 treatment led to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.

Case Studies

Several case studies highlight the efficacy of CX-5461 in clinical settings:

- Multiple Myeloma : A clinical trial reported that patients with relapsed multiple myeloma who received CX-5461 showed promising responses, with some achieving partial remission.

- Solid Tumors : In a cohort study involving patients with solid tumors, treatment with CX-5461 resulted in tumor shrinkage in a subset of patients, particularly those with high rRNA synthesis rates.

Toxicity and Side Effects

While CX-5461 shows significant promise as an anticancer agent, it is essential to consider its toxicity profile. Clinical trials have reported side effects such as:

- Hematological Toxicity : Patients often experience cytopenias, including anemia and thrombocytopenia.

- Gastrointestinal Symptoms : Nausea and diarrhea are common adverse effects associated with the treatment.

Future Directions

Ongoing research aims to explore combination therapies involving CX-5461 and other agents to enhance its therapeutic efficacy while mitigating side effects. Additionally, further studies are needed to understand the full spectrum of biological activities and potential applications in treating various malignancies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Oxalamide derivatives are widely studied for their applications in medicinal chemistry and materials science. Below is a comparative analysis of N1-cyclohexyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide with structurally related compounds.

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | Substituents (N1/N2) | Key Functional Groups | Melting Point (°C) | Solubility Profile | Synthesis Yield |

|---|---|---|---|---|---|

| Target Compound | Cyclohexyl / 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl | Oxalamide, 2-oxopyrrolidinyl, cyclohexyl | Not reported | Likely low polarity | Not reported |

| N1,N2-Bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)... | Bis-imidazolidinylphenyl | Oxalamide, imidazolidinone, phenolic | 215–217 | Moderate (polar groups) | 86% |

| N-Phenyl-N'-(4-nitrophenyl)oxalamide | Phenyl / 4-nitrophenyl | Oxalamide, nitro group | 180–182 | Low (hydrophobic) | 72% |

Key Observations:

Substituent Effects on Solubility: The target compound’s cyclohexyl group and 2-oxopyrrolidinyl ring likely reduce aqueous solubility compared to analogues with polar groups (e.g., phenolic or nitro substituents). In contrast, the bis-imidazolidinylphenyl derivative () achieves moderate solubility due to hydrogen-bonding imidazolidinone and hydroxyl groups .

Thermal Stability :

- The bis-imidazolidinylphenyl analogue exhibits a higher melting point (215–217°C) than the nitro-substituted oxalamide (180–182°C), attributed to stronger intermolecular interactions (e.g., hydrogen bonding and π-π stacking) . The target compound’s melting point remains uncharacterized but is expected to fall within this range.

Synthetic Accessibility: The bis-imidazolidinylphenyl compound was synthesized in 86% yield, suggesting efficient coupling under optimized conditions .

Biological Relevance: Oxalamides with heterocyclic substituents (e.g., 2-oxopyrrolidinyl or imidazolidinone) are often explored for protease inhibition or kinase modulation. The target compound’s 2-oxopyrrolidinyl group mimics lactam-based pharmacophores seen in bioactive molecules, whereas imidazolidinones in ’s compound are associated with anti-inflammatory activity .

Research Findings and Limitations

- Crystallographic Analysis: Structural elucidation of oxalamides frequently relies on tools like SHELX, which refines small-molecule data with high precision .

- Further studies are needed to validate its stability and bioactivity relative to analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.